Product packaging for 3-Chloro-5-methylhexan-2-one(Cat. No.:)

3-Chloro-5-methylhexan-2-one

Cat. No.: B8608160
M. Wt: 148.63 g/mol
InChI Key: OCYAGSWQPUEBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-methylhexan-2-one, with the molecular formula C7H13ClO, is a halogenated ketone of interest in organic and synthetic chemistry research . Its molecular structure, featuring both a reactive carbonyl group and a chlorine substituent, makes it a versatile building block or intermediate for the synthesis of more complex molecules. One referenced application is its use as a precursor or intermediate in the synthesis of flavor compounds, such as 3-hydroxy-5-methylhexan-2-one, which can be used to impart or modify flavors in food products like chocolate and coffee . Researchers may employ this compound in studies exploring reaction mechanisms, particularly in nucleophilic substitution reactions at the chlorine-bearing carbon or reactions at the ketone group. It is also a relevant structure in the development of stereoselective synthetic methods, as seen in studies involving the peroxidation of similarly structured alkene derivatives . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and handle the compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13ClO B8608160 3-Chloro-5-methylhexan-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

3-chloro-5-methylhexan-2-one

InChI

InChI=1S/C7H13ClO/c1-5(2)4-7(8)6(3)9/h5,7H,4H2,1-3H3

InChI Key

OCYAGSWQPUEBHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C)Cl

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 5 Methylhexan 2 One

Direct Chlorination of 5-Methyl-2-hexanone (B1664664)

The most prominent and well-documented method for the synthesis of 3-Chloro-5-methylhexan-2-one is the direct α-chlorination of its parent ketone, 5-Methyl-2-hexanone. This process involves the selective introduction of a chlorine atom at the carbon atom adjacent to the carbonyl group.

Investigation of Chlorinating Agents (e.g., Sulfuryl Chloride)

The selection of an appropriate chlorinating agent is crucial for achieving high selectivity and yield. For the conversion of 5-Methyl-2-hexanone, sulfuryl chloride (SO₂Cl₂) has been identified as a highly effective reagent. mdpi.com Its use allows for a controlled chlorination process. Unlike direct chlorination with chlorine gas, which can lead to a mixture of products, sulfuryl chloride offers a more selective pathway for producing the desired monochlorinated ketone. researchgate.net

Optimization of Reaction Conditions and Solvent Effects

The efficiency of the direct chlorination process is highly dependent on the reaction conditions. Key parameters that have been optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants.

The reaction is typically conducted in a non-polar organic solvent, with n-hexane being a preferred choice. mdpi.com The temperature is maintained at reflux, which for a solution of 5-Methyl-2-hexanone in n-hexane is approximately 65°C. mdpi.com The molar ratio of the ketone to sulfuryl chloride is a critical factor influencing both the yield of the desired product and the formation of by-products. Ratios between 1:1 and 1:1.5 have been investigated, with a ratio of 1:1.2 being identified as preferable. mdpi.com

ParameterConditionSource
Chlorinating AgentSulfuryl Chloride (SO₂Cl₂) mdpi.com
Solventn-Hexane mdpi.com
TemperatureReflux (approx. 65°C) mdpi.com
Molar Ratio (Ketone:SO₂Cl₂)1:1.2 (preferred) mdpi.com

Regioselectivity and Stereoselectivity in α-Chlorination

The chlorination of unsymmetrical ketones like 5-Methyl-2-hexanone presents a challenge in regioselectivity, as chlorination can occur at either the C1 (methyl) or C3 (methylene) position. The reaction with sulfuryl chloride demonstrates high regioselectivity for the C3 position, yielding this compound as the major product. mdpi.com This selectivity is attributed to the reaction mechanism, which typically proceeds through an enol or enolate intermediate. The enol formed at the more substituted C3 position is thermodynamically more stable, leading to preferential chlorination at this site.

Information regarding the stereoselectivity of this reaction is not extensively detailed in the available literature. Since the chlorination introduces a new chiral center at the C3 position, the product can exist as a racemic mixture of two enantiomers. Without the use of a chiral catalyst or auxiliary, the reaction is not expected to be stereoselective.

By-product Formation and Control (e.g., 3,3-dichloro-5-methyl-2-hexanone)

The primary by-product in the direct chlorination of 5-Methyl-2-hexanone is the dichlorinated species, 3,3-dichloro-5-methyl-2-hexanone. mdpi.com The formation of this by-product is directly influenced by the molar ratio of the chlorinating agent.

Control over the formation of this dichloro by-product can be exerted by carefully managing the stoichiometry of the reactants.

Molar ratios below 1:1.2 (ketone to sulfuryl chloride) result in a lower yield of the desired monochloro ketone and contain minor amounts of the dichloro by-product. mdpi.com

Molar ratios exceeding 1:1.2 lead to higher yields of this compound while decreasing the formation of 3,3-dichloro-5-methyl-2-hexanone. mdpi.com

A purity of 88% for 3-chloro-5-methyl-2-hexanone, with an 11% impurity of 3,3-dichloro-5-methyl-2-hexanone, has been reported following distillation. mdpi.com

Molar Ratio (Ketone:SO₂Cl₂)Effect on Product DistributionSource
< 1:1.2Lower yield of monochloro-ketone, minor amounts of dichloro-ketone. mdpi.com
> 1:1.2Higher yield of monochloro-ketone, decreased formation of dichloro-ketone. mdpi.com

Alternative Synthetic Pathways to this compound

While direct chlorination of the parent ketone is the most established route, alternative synthetic strategies can be considered, primarily involving the modification of precursor molecules.

Exploration of Precursor Modifications

Alternative syntheses of α-chloro ketones often involve multi-step sequences starting from different precursors. Although specific examples for this compound are not widely reported, general methodologies for α-chloro ketone synthesis suggest potential alternative routes.

One plausible pathway could involve the synthesis and subsequent conversion of the corresponding α-hydroxy ketone, 3-hydroxy-5-methylhexan-2-one. This precursor could potentially be converted to the target chloro-ketone through reaction with a suitable chlorinating agent, such as tosyl chloride in the presence of a base. This type of transformation is a known method for producing α-chloro ketones from α-hydroxy ketones.

Another theoretical approach could start from a different precursor that can be elaborated to the target molecule. For example, a synthetic sequence could be designed starting from an ester, which undergoes chain extension. A known general method involves the reaction of a methyl ester with dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride to yield the α-chloro ketone. This would represent a fundamentally different synthetic strategy from the direct chlorination of the pre-formed ketone skeleton.

Development of Novel Synthetic Routes

The synthesis of this compound, an α-chloroketone, is a key process for its application in further chemical syntheses. Research has focused on developing efficient and selective methods for its preparation, primarily through the chlorination of the parent ketone, 5-methyl-2-hexanone.

One of the notable synthetic routes starts from the readily available and inexpensive 5-methyl-2-hexanone. google.com This method involves the direct α-chlorination using sulfuryl chloride (SO₂Cl₂). The reaction is typically carried out in a suitable solvent, such as n-hexane. google.com High selectivity for the desired 3-chloro-5-methyl-2-hexanone is achieved through careful control of reaction conditions, including temperature and the molar ratio of the reactants. google.com

The reaction is generally performed at temperatures ranging from room temperature to the reflux temperature of the solvent, with the latter being preferred to drive the reaction to completion. google.com The molar ratio of 5-methyl-2-hexanone to sulfuryl chloride is a critical parameter influencing the product distribution. A molar ratio of approximately 1:1.2 has been found to be optimal, balancing the yield of the monochlorinated product against the formation of the dichlorinated byproduct, 3,3-dichloro-5-methyl-2-hexanone. google.com Using a lower ratio of sulfuryl chloride can result in incomplete conversion, while a higher ratio may increase the formation of the dichloro-ketone. google.com

Following the reaction, the crude product can be purified by distillation. google.com A patent describes a specific example where a refluxing solution of 5-methyl-2-hexanone in n-hexane is treated with sulfuryl chloride over a period of 2 hours. google.com Subsequent distillation of the residue yields 3-chloro-5-methyl-2-hexanone with a purity of around 88%, with the main impurity being the dichlorinated analog. google.com

While the sulfuryl chloride method is effective, the development of novel synthetic routes often explores alternative chlorinating agents to improve yield, selectivity, or environmental footprint. General methods for the α-chlorination of ketones are well-established and offer potential alternative pathways. These methods include the use of reagents such as N-chlorosuccinimide (NCS), copper(II) chloride, and trichloroisocyanuric acid. pitt.edu Another approach involves the use of p-toluenesulfonyl chloride as a source of positive chlorine, which can effectively chlorinate both cyclic and acyclic ketones. pitt.edu The choice of reagent can influence the regioselectivity of the chlorination in unsymmetrical ketones. pitt.edu

Below is a data table summarizing the key parameters for the synthesis of this compound using sulfuryl chloride as described in the research literature.

Table 1: Synthesis of this compound via α-Chlorination

Starting MaterialReagentMolar Ratio (Ketone:Reagent)SolventTemperatureReaction TimeProductPurity
5-Methyl-2-hexanoneSulfuryl Chloride1:1.2n-HexaneReflux (65°C)2 hoursThis compound88% google.com

Chemical Reactivity and Derivatization of 3 Chloro 5 Methylhexan 2 One

Nucleophilic Substitution Reactions

The chlorine atom in 3-chloro-5-methylhexan-2-one is susceptible to displacement by a range of nucleophiles, a characteristic reaction of α-haloketones. These reactions typically proceed via an S\N2 mechanism, leading to the formation of new carbon-heteroatom or carbon-carbon bonds.

A significant application of the nucleophilic substitution reactivity of this compound is its conversion to 3-acetoxy-5-methyl-hexanone. This transformation is typically achieved by treating the chloroketone with an acetate (B1210297) salt, such as potassium acetate, in an appropriate solvent. google.com

In a documented procedure, 3-chloro-5-methyl-2-hexanone is reacted with potassium acetate and a catalytic amount of an alkali iodide, like sodium iodide, in a solvent such as acetone (B3395972). google.com The reaction is preferably conducted at reflux temperature to ensure complete conversion. google.com The resulting 3-acetoxy-5-methyl-2-hexanone can be purified by distillation under reduced pressure. google.com One specific example details the dissolution of the chloroketone in acetone, followed by the addition of potassium acetate and sodium iodide, and heating the mixture to reflux until the starting material is consumed. google.com This process yielded 3-acetoxy-5-methyl-2-hexanone with 97% purity after purification. google.com

Reaction Conditions for the Synthesis of 3-acetoxy-5-methyl-hexanone

Reactant Reagents Solvent Temperature Yield Purity

The α-acetoxyketone, 3-acetoxy-5-methyl-2-hexanone, serves as a key intermediate in the synthesis of the corresponding α-hydroxyketone, 3-hydroxy-5-methyl-2-hexanone (B67359). google.com This hydrolysis is typically carried out under alkaline conditions. google.com

The process involves treating 3-acetoxy-5-methyl-2-hexanone with an aqueous alkali solution, such as potassium carbonate in a mixture of methanol (B129727) and water. google.com The reaction can be performed at temperatures ranging from 0°C to room temperature. google.com The choice of a weak alkaline solution and a longer reaction time can favor the formation of 3-hydroxy-5-methyl-2-hexanone. google.com It is noteworthy that this hydrolysis can sometimes yield a mixture of 3-hydroxy-5-methyl-2-hexanone and its isomer, 2-hydroxy-5-methyl-3-hexanone. google.com

Hydrolysis of 3-acetoxy-5-methyl-2-hexanone

Reactant Reagents Solvent Temperature Product(s)

While the reactions with acetate and hydroxide (B78521) are well-documented, the scope of nucleophiles that can be employed in substitution reactions with α-chloroketones is broad. Generally, strong nucleophiles are effective in displacing the chloride ion. nih.gov This includes nucleophiles such as azide (B81097) ions and thiols. nih.gov However, the reactivity can be influenced by steric hindrance around the electrophilic carbon. In the case of tertiary α-chloroketones, while S\N2 reactions with strong nucleophiles can proceed smoothly, reactions with weaker nucleophiles like inorganic hydroxides can lead to low conversion and the formation of by-products. nih.gov The use of phase-transfer catalysts or specific reagents like tetrabutylammonium (B224687) hydroxide can sometimes improve the yield of the desired α-hydroxyketone in such sterically hindered systems. nih.gov

Reactions Involving the Carbonyl Moiety

The carbonyl group of this compound presents another site for chemical modification, allowing for a different set of derivatization pathways.

The ketone functionality in α-chloroketones can be reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. The choice of reagent is crucial to selectively reduce the carbonyl group without affecting the carbon-chlorine bond. Common reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). However, the reactivity of these hydrides must be carefully controlled to avoid side reactions, such as elimination or substitution of the chlorine atom. Milder reducing agents or specific reaction conditions may be necessary to achieve the desired chemoselectivity.

The carbonyl group of this compound can participate in condensation reactions, such as aldol-type reactions. These reactions involve the formation of a new carbon-carbon bond at the α-carbon of another carbonyl compound. The presence of the chlorine atom can influence the acidity of the α-protons and thus the enolate formation. Acid-catalyzed self-condensation of methyl ketones can lead to the formation of 1,3,5-trisubstituted benzenes or 1,3-disubstituted chalcones. arkat-usa.org While specific examples for this compound are not detailed in the provided context, the general reactivity of ketones suggests its potential to undergo such transformations under appropriate catalytic conditions. Another potential reaction is the Mannich reaction, where the ketone reacts with an amine and formaldehyde (B43269) (or a preformed iminium salt) to form a β-amino ketone. For instance, a related compound, 5-methyl-3-hexene-2-ketone, can be converted to an intermediate that then reacts with N,N-dimethyl methylene (B1212753) ammonium (B1175870) iodide in a Mannich reaction. google.com

Stereochemical Outcomes in Transformations of this compound

The carbon atom to which the chlorine is attached in this compound is a chiral center. Consequently, reactions at this center can proceed with either retention or inversion of its configuration, or result in a mixture of stereoisomers. The specific outcome is dependent on the reaction mechanism, which is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic substitution reactions at the α-carbon of this compound can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, each with distinct stereochemical consequences.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine. This concerted process, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to an inversion of configuration at the chiral center. This stereochemical outcome is often referred to as a Walden inversion. For an SN2 reaction to occur, the accessibility of the electrophilic carbon is crucial, and steric hindrance can significantly slow down or prevent this pathway.

Conversely, the SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process. The first and rate-determining step is the departure of the leaving group (chloride ion) to form a planar carbocation intermediate. The nucleophile can then attack this planar intermediate from either face with equal probability. This leads to a mixture of both retention and inversion of configuration, resulting in a racemic mixture of the two enantiomers. However, complete racemization is not always observed, as the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product.

A practical example of a nucleophilic substitution reaction involving this compound is its reaction with potassium acetate. In a process described in a patent, this compound is treated with potassium acetate and an alkali iodide in an inert solvent like acetone at reflux temperature google.com. While the patent does not explicitly detail the stereochemical outcome, this type of reaction, involving a moderately strong nucleophile (acetate) and a polar aprotic solvent, is often characteristic of an SN2 pathway, which would suggest an inversion of configuration at the C-3 position.

Table 1: Predicted Stereochemical Outcomes of Nucleophilic Substitution on this compound

Reaction MechanismStereochemical Outcome at C-3
SN2Inversion of Configuration
SN1Racemization (mixture of retention and inversion)

Diastereoselective and Enantioselective Syntheses of Derivatives

The synthesis of specific stereoisomers of derivatives of this compound requires stereoselective synthetic methods. Diastereoselective and enantioselective strategies aim to control the formation of new chiral centers or influence the configuration of existing ones.

Diastereoselective synthesis refers to the preferential formation of one diastereomer over another. In the context of this compound, if a reaction introduces a second chiral center into the molecule, the relative orientation of these two centers can be controlled. This is often achieved by using chiral reagents or catalysts that create a diastereomeric transition state, favoring the formation of the product with lower energy.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is particularly relevant when starting from a racemic mixture of this compound or when a prochiral substrate is used to generate the chiral center at C-3. Common approaches to achieve enantioselectivity include:

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed.

Chiral catalysts: A small amount of a chiral catalyst can be used to generate a large amount of an enantiomerically enriched product. These catalysts create a chiral environment around the reacting molecules, favoring one reaction pathway over the other.

Chiral reagents: Stoichiometric amounts of a chiral reagent can be used to induce stereoselectivity.

Table 2: General Strategies for Stereoselective Synthesis of Derivatives

Synthetic StrategyDescriptionPotential Application to this compound
Diastereoselective SynthesisPreferential formation of one diastereomer.Reduction of the ketone to create a second chiral center with a specific relative configuration.
Enantioselective SynthesisPreferential formation of one enantiomer.Catalytic asymmetric substitution of the chlorine atom to yield an enantiomerically enriched product.

Mechanistic Investigations into 3 Chloro 5 Methylhexan 2 One Reactions

Mechanistic Pathways of α-Halogenation Reactions

The formation of 3-Chloro-5-methylhexan-2-one occurs via an α-halogenation reaction, a fundamental transformation in organic synthesis. This reaction can proceed through different mechanistic pathways depending on whether the conditions are acidic or basic. wikipedia.org

Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen of the ketone, in this case, 5-methylhexan-2-one. This is followed by deprotonation at the α-carbon to form a nucleophilic enol intermediate. youtube.comlibretexts.org The enol then attacks a halogen molecule (e.g., Cl₂), leading to the formation of the α-chloroketone and regeneration of the acid catalyst. youtube.com A key characteristic of acid-catalyzed α-halogenation is that the formation of the enol is the rate-determining step. libretexts.org This is supported by kinetic studies which show that the reaction rate is dependent on the concentrations of the ketone and the acid, but independent of the halogen concentration. libretexts.org Consequently, under acidic conditions, monohalogenation is typically favored as the introduced halogen atom is electron-withdrawing, which destabilizes the protonated carbonyl intermediate required for further enol formation. wikipedia.org

In contrast, under basic conditions , the reaction proceeds through an enolate intermediate. A base abstracts an α-proton from the ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the halogen molecule to yield the α-chloroketone. youtube.com Unlike the acid-catalyzed pathway, successive halogenations are often rapid in basic media. The electron-withdrawing nature of the first halogen atom increases the acidity of the remaining α-protons, making them more susceptible to abstraction by the base. wikipedia.orglibretexts.org This can lead to the formation of di- and tri-halogenated products and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org

The regioselectivity of α-halogenation also differs between acidic and basic conditions. For unsymmetrical ketones, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, following Zaitsev's rule for enol stability. Conversely, basic conditions favor halogenation at the less sterically hindered α-carbon. wikipedia.org

Detailed Studies of Nucleophilic Substitution Mechanisms (SN1, SN2, SN1', SN2') on α-Chloroketones

α-Chloroketones, including this compound, are highly reactive substrates for nucleophilic substitution reactions due to the presence of the electron-withdrawing carbonyl group, which enhances the electrophilicity of the α-carbon. nih.gov These reactions can proceed through several mechanisms, primarily SN1 and SN2, with the possibility of allylic-type rearrangements (SN1' and SN2') if the structure allows.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. masterorganicchemistry.combyjus.com This concerted mechanism involves a transition state where both the incoming nucleophile and the departing leaving group are partially bonded to the carbon atom. youtube.com The reaction rate is dependent on the concentration of both the α-chloroketone and the nucleophile. youtube.com For α-chloroketones, the SN2 pathway is generally favored due to the enhanced reactivity of the α-carbon. nih.gov The presence of the carbonyl group is thought to stabilize the trigonal bipyramidal transition state. youtube.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. byjus.com The first step, which is the slow, rate-determining step, involves the departure of the leaving group to form a carbocation intermediate. savemyexams.com The second step is a rapid attack of the nucleophile on the carbocation. byjus.com The rate of an SN1 reaction depends only on the concentration of the substrate. youtube.comsavemyexams.com While primary alkyl halides typically disfavor SN1 reactions due to the instability of the corresponding primary carbocation, the α-carbonyl group can further destabilize an adjacent carbocation, making the SN1 pathway generally less favorable for α-chloroketones compared to the SN2 pathway. youtube.com

SN1' and SN2' reactions are variations that can occur in allylic systems, where the double bond is in conjugation with the electrophilic carbon. While this compound itself is not an allylic halide, the principles of these mechanisms are relevant to the broader class of α-haloketones. In an SN2' reaction, the nucleophile attacks the γ-carbon of an α,β-unsaturated ketone, leading to a rearrangement of the double bond and expulsion of the leaving group from the α-position. The SN1' mechanism would involve the formation of a resonance-stabilized allylic carbocation, which can then be attacked by the nucleophile at either the α or γ position.

The choice between these mechanistic pathways is influenced by several factors, including the structure of the α-chloroketone, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org

Computational and Experimental Approaches to Elucidate Transition States

Understanding the transition states of chemical reactions is fundamental to elucidating their mechanisms. Both computational and experimental methods are employed to gain insights into the transition states of reactions involving α-chloroketones.

Experimental approaches often rely on kinetic studies to infer the nature of the transition state. For example, determining the rate law of a reaction can indicate the number of molecules involved in the rate-determining step, a key distinction between SN1 and SN2 mechanisms. libretexts.orglibretexts.org The study of kinetic isotope effects, where an atom in the reactant is replaced by one of its isotopes, can also provide information about bond breaking and bond formation in the transition state. Stereochemical studies, which examine the configuration of chiral centers before and after a reaction, are also crucial. SN2 reactions are known to proceed with an inversion of configuration, while SN1 reactions often lead to racemization. organic-chemistry.org

Computational chemistry has emerged as a powerful tool for studying reaction mechanisms and transition states at the molecular level. up.ac.za Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. up.ac.za This allows for the calculation of the structures and energies of reactants, products, intermediates, and, most importantly, transition states. up.ac.za By identifying the transition state structure, chemists can visualize the geometry of the reacting molecules at the peak of the energy barrier and analyze the electronic interactions that occur.

For reactions of α-chloroketones, computational studies can help to:

Determine the activation energies for competing mechanistic pathways (e.g., SN1 vs. SN2). up.ac.za

Analyze the influence of substituents on the stability of transition states.

Model the effect of solvent molecules on the reaction pathway.

Provide insights into the electronic structure of the transition state, such as the degree of bond formation and bond breaking.

The combination of experimental data and computational modeling provides a comprehensive understanding of the mechanistic details governing the reactions of this compound and other α-chloroketones.

Advanced Spectroscopic Characterization of 3 Chloro 5 Methylhexan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The structural identity of 3-Chloro-5-methylhexan-2-one is unequivocally established through the analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. The chemical shifts, multiplicities, and coupling constants of the signals provide a complete picture of the molecule's connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to show distinct signals for each unique proton environment. The proton at the chiral center (C3), being adjacent to both a chlorine atom and a carbonyl group, is expected to be significantly deshielded. The protons of the methyl group next to the carbonyl (C1) will appear as a singlet, while the isopropyl group at the end of the chain will show a characteristic doublet for the methyl protons and a multiplet for the methine proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C2) is expected to have the largest chemical shift, typically appearing far downfield (around 200 ppm). pitt.edulibretexts.org The carbon atom bonded to the chlorine (C3) will also be significantly deshielded. The remaining aliphatic carbons will appear at higher field strengths.

Predicted NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₃)~2.3Singlet (s)~28-32
C2 (>C=O)--~200-205
C3 (-CHCl-)~4.5Doublet of Doublets (dd)~60-65
C4 (-CH₂-)~1.8 - 2.0Multiplet (m)~38-42
C5 (-CH<)~1.9 - 2.1Multiplet (m)~24-28
C6, C7 (-CH(CH₃)₂)~0.9 - 1.0Doublet (d)~21-24

Given that this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral auxiliaries, can be used to determine the enantiomeric purity and assign the absolute configuration.

Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), to a solution of the racemic ketone can lead to the formation of transient diastereomeric complexes. These complexes have slightly different magnetic environments, which can cause separate signals for the enantiomers to be observed in the ¹H NMR spectrum. The separation of these signals allows for the quantification of each enantiomer.

Chiral Derivatizing Agents (CDAs): Alternatively, the ketone can be reacted with a chiral derivatizing agent to form a stable pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for their differentiation and quantification. This method provides a robust way to determine enantiomeric excess.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced NMR techniques are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would confirm the presence of one CH, one CH₂, one CH₃ attached to the carbonyl, and the two equivalent CH₃ groups of the isopropyl moiety.

2D-NMR Spectroscopy: Two-dimensional NMR experiments reveal correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between the protons on C3 and C4, and between the protons on C4 and C5, confirming the connectivity of the carbon backbone.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations from the C1 methyl protons to the C2 carbonyl carbon would be expected.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. pressbooks.puborgchemboulder.com

The most prominent feature is the strong absorption band due to the carbonyl (C=O) group stretch of the ketone. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The presence of an electronegative chlorine atom on the α-carbon can shift this frequency slightly higher. Other significant absorptions include the C-H stretching vibrations of the alkyl groups and the C-Cl stretching vibration.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C=O (Ketone)Stretch~1720 - 1740Strong
C-H (sp³ Aliphatic)Stretch~2870 - 2960Medium-Strong
C-ClStretch~650 - 800Medium-Strong

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns under electron ionization (EI).

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (148.63 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺. wpmucdn.com

The primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. ochemacademy.comlibretexts.orglibretexts.org This can result in the formation of stable acylium ions. Another likely fragmentation is the loss of a chlorine radical.

Predicted Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion Fragmentation Pathway
148/150[C₇H₁₃ClO]⁺Molecular Ion (M⁺, M+2)
113[C₇H₁₃O]⁺Loss of •Cl radical
105[CH₃COCHClCH₂CH(CH₃)]⁺Loss of •CH₃ (unlikely)
85[CH(CH₃)₂CH₂CHCl]⁺α-cleavage (loss of •COCH₃)
43[CH₃CO]⁺α-cleavage (loss of •CHClCH₂CH(CH₃)₂)

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. taylorfrancis.com These methods are essential for determining the absolute configuration of enantiomers.

For this compound, Circular Dichroism (CD) spectroscopy would be the most relevant technique. The carbonyl group's n→π* electronic transition is sensitive to the chiral environment and gives rise to a CD signal (a Cotton effect). The sign and magnitude of this Cotton effect can be related to the absolute stereochemistry at the C3 center.

The "axial halo-ketone rule" is an empirical rule used to predict the sign of the Cotton effect for cyclic ketones with an axial halogen in the α-position. taylorfrancis.com While this compound is an acyclic ketone, its preferential conformations can be analyzed. The spatial arrangement of the chlorine atom relative to the carbonyl group will dictate the sign of the observed Cotton effect. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of a given sample can be determined.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. It is an excellent technique for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is exquisitely sensitive to the three-dimensional arrangement of atoms. For a chiral molecule like this compound, each vibrational mode can, in principle, exhibit a VCD signal, appearing as a positive or negative band. Enantiomers will display mirror-image VCD spectra.

The VCD spectrum of this compound would be characterized by distinct signals corresponding to its various functional groups. The most prominent of these would likely be the carbonyl (C=O) stretching mode, typically observed in the infrared region of 1700-1725 cm⁻¹ for aliphatic ketones. The sign and intensity of this VCD band are determined by the chiral environment around the carbonyl group, including the stereocenter at the C3 position.

Other significant vibrational modes would include the C-H stretching and bending vibrations of the methyl, methylene, and methine groups, as well as the C-Cl stretching vibration, which is expected at lower wavenumbers. The VCD signals for these vibrations provide a detailed fingerprint of the molecule's stereochemistry.

The absolute configuration of this compound can be unequivocally determined by comparing its experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., (R)-3-Chloro-5-methylhexan-2-one) using quantum chemical methods such as Density Functional Theory (DFT). A match between the experimental and calculated spectra confirms the absolute configuration of the sample.

Hypothetical VCD Data for (R)-3-Chloro-5-methylhexan-2-one

Wavenumber (cm⁻¹)Vibrational ModePredicted VCD Intensity (Δε)
~2960Asymmetric CH₃ Stretch+/-
~2870Symmetric CH₃ Stretch-/+
~1715C=O Stretch+
~1460CH₂/CH₃ Bending+/-
~1375CH₃ Bending-/+
~750C-Cl Stretch+/-

Note: The signs (+/-) are hypothetical and would depend on the specific conformation and the (R) or (S) configuration.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light, corresponding to electronic transitions within a molecule. For chiral ketones like this compound, the most studied electronic transition is the n → π* transition of the carbonyl chromophore. This transition is symmetry-forbidden but becomes allowed in a chiral environment, typically giving rise to a weak absorption band in the UV region around 280-300 nm.

The sign of the Cotton effect (the characteristic shape of the ECD band) for the n → π* transition is directly related to the stereochemistry around the carbonyl group and can be predicted by the Octant Rule . This empirical rule divides the space around the carbonyl group into eight octants. The contribution of a substituent to the Cotton effect depends on which octant it occupies. For this compound, the isobutyl group and the chlorine atom at the chiral C3 position would be the primary determinants of the sign of the Cotton effect.

Assuming a particular conformation for one of the enantiomers, for instance, (R)-3-Chloro-5-methylhexan-2-one, the positions of the substituents in the octants would predict a positive or negative Cotton effect. Its enantiomer, (S)-3-Chloro-5-methylhexan-2-one, would exhibit an ECD spectrum of equal magnitude but opposite sign.

Modern computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), have become invaluable for accurately predicting ECD spectra and are now a standard tool for the assignment of absolute configurations of chiral molecules.

Hypothetical ECD Data for the Enantiomers of this compound

Enantiomerλmax (nm)Molar Ellipticity [θ] (deg·cm²/dmol)Predicted Sign of Cotton Effect
(R)-3-Chloro-5-methylhexan-2-one~295+2500Positive
(S)-3-Chloro-5-methylhexan-2-one~295-2500Negative

Note: The sign of the Cotton effect is a prediction based on the Octant Rule and would need to be confirmed by experimental data or high-level calculations.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the measurement of the change in optical rotation of a substance with the change in the wavelength of plane-polarized light. A key feature in an ORD spectrum is the Cotton effect , which is the characteristic anomalous dispersion curve observed in the vicinity of an absorption band of a chromophore. For a chiral ketone like this compound, the carbonyl n → π* transition gives rise to a Cotton effect in the ORD spectrum.

The sign of the Cotton effect in ORD is directly related to the sign of the corresponding band in the ECD spectrum. A positive Cotton effect is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. The stereochemistry of this compound can be investigated using the Axial Haloketone Rule , which is an extension of the Octant Rule. This rule is particularly useful for cyclic ketones but can also provide insights into the conformational preferences of acyclic systems where the halogen's position relative to the carbonyl group influences the sign of the Cotton effect.

The ORD curve of one enantiomer of this compound would be the mirror image of the other. By analyzing the sign of the Cotton effect, one can deduce information about the absolute configuration of the chiral center.

Hypothetical ORD Data for (R)-3-Chloro-5-methylhexan-2-one

Wavelength (nm)Molar Rotation [Φ] (degrees)
700+50
589 (D-line)+75
400+200
310 (Peak)+4000
295 (Zero Crossover)0
280 (Trough)-3500
250-1000

Note: This table illustrates a hypothetical positive Cotton effect, consistent with the predicted positive ECD band for the (R)-enantiomer.

Computational Chemistry and Theoretical Studies on 3 Chloro 5 Methylhexan 2 One

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure of a molecule. These methods, which include ab initio and semi-empirical approaches, solve the Schrödinger equation to find the optimized geometry of a molecule, corresponding to the minimum energy arrangement of its atoms. For 3-Chloro-5-methylhexan-2-one, such calculations would provide precise data on bond lengths, bond angles, and dihedral angles.

Below is an illustrative data table of what typical geometric parameters obtained from quantum chemical calculations for a molecule like this compound would look like, based on general values for similar organic molecules.

ParameterBond/AngleCalculated Value
Bond LengthC=O~1.21 Å
C-Cl~1.78 Å
C-C (carbonyl)~1.52 Å
C-C (alkyl chain)~1.54 Å
Bond AngleO=C-C~120°
Cl-C-C~110°
C-C-C (backbone)~112°

Note: These are representative values and the actual values for this compound would require specific calculations.

Density Functional Theory (DFT) for Spectroscopic Property Prediction and Comparison with Experimental Data

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. nanobioletters.com DFT calculations can be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the theoretical model.

One of the most common applications of DFT in this context is the prediction of vibrational spectra (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes to specific molecular motions, such as C=O stretching, C-Cl stretching, and various bending modes. For chlorinated organic compounds, the C-Cl stretching vibration is typically observed in the range of 760-505 cm⁻¹. researchgate.net

The following table provides an example of how calculated vibrational frequencies from DFT are compared with experimental data for a chlorinated organic molecule.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch17301725
CH₃ Asymmetric Stretch29802975
CH₃ Symmetric Stretch28902885
C-Cl Stretch680675

Note: This table is illustrative and based on typical data for α-chloro ketones.

Furthermore, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. These theoretical chemical shifts are invaluable for interpreting complex NMR spectra and for confirming the structure of the molecule.

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical modeling can be used to study various reactions, such as nucleophilic substitution at the carbon bearing the chlorine atom or reactions involving the carbonyl group.

For example, the reaction of this compound with a nucleophile could proceed via an Sₙ2 mechanism. DFT calculations could be used to model the approach of the nucleophile, the formation of the transition state with the leaving group (chloride), and the formation of the product. The calculated energy profile would provide a quantitative understanding of the reaction's feasibility and kinetics.

An illustrative table of a calculated reaction energy profile is shown below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+20.5
Products-15.2

Note: This is a hypothetical energy profile for a nucleophilic substitution reaction.

Prediction of Reactivity and Selectivity using Computational Methods

Computational methods can also be used to predict the reactivity and selectivity of this compound. Various theoretical descriptors, derived from the electronic structure of the molecule, can provide insights into its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Other reactivity descriptors that can be calculated include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential around the carbon attached to the chlorine atom.

Fukui Functions: These are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack.

The following table provides examples of calculated reactivity descriptors.

DescriptorCalculated ValueInterpretation
HOMO Energy-9.5 eVRelated to ionization potential
LUMO Energy-0.8 eVRelated to electron affinity
HOMO-LUMO Gap8.7 eVIndicator of chemical stability
Dipole Moment2.5 DIndicates overall polarity

Note: These values are representative and would need to be calculated specifically for this compound.

By analyzing these and other computational descriptors, a detailed picture of the reactivity and potential chemical transformations of this compound can be constructed, guiding experimental studies and the design of new synthetic routes.

Synthetic Utility and Broader Research Implications of 3 Chloro 5 Methylhexan 2 One

Role as an Intermediate in the Synthesis of Value-Added Chemicals (e.g., Flavor Compounds)

The most clearly defined application of 3-chloro-5-methylhexan-2-one is its function as a precursor in the synthesis of specific hydroxyketones used in the food and beverage industry. A patented process outlines the synthesis of this chloro-ketone and its subsequent conversion into flavor-active compounds.

The synthesis begins with the chlorination of 5-methyl-2-hexanone (B1664664) using sulfuryl chloride, which selectively yields this compound. google.com This intermediate is then utilized in a two-step process to produce a mixture of 2-hydroxy-5-methyl-hexan-3-one and 3-hydroxy-5-methyl-hexan-2-one. google.com The process involves reacting this compound with potassium acetate (B1210297) and an alkali iodide, followed by hydrolysis. google.com

Table 1: Synthesis of Flavor Compounds from 5-Methyl-2-hexanone

Step Reactant(s) Reagent(s) Product(s)
1 5-Methyl-2-hexanone Sulfuryl chloride This compound

Potential as a Building Block in Complex Organic Synthesis

While specific examples of the use of this compound as a building block in the synthesis of complex natural products or pharmaceuticals are not extensively documented in publicly available scientific literature, its structure as an α-haloketone suggests significant potential. α-Haloketones are versatile intermediates in organic synthesis due to the presence of two reactive electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen.

This dual reactivity allows for a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds. For instance, α-haloketones are known precursors for the synthesis of various heterocyclic compounds, such as thiazoles, pyrroles, and azetidinones. mdpi.com The reaction with nucleophiles can proceed via substitution of the chlorine atom or by addition to the carbonyl group, leading to a diverse range of molecular architectures.

Contribution to General α-Haloketone Chemistry

The study of this compound and its reactions contributes to the broader understanding of α-haloketone chemistry. The selective synthesis of this compound from 5-methyl-2-hexanone demonstrates a practical application of α-halogenation of ketones. google.com The subsequent nucleophilic substitution of the chlorine atom by acetate is a classic example of the reactivity of α-haloketones in SN2 reactions.

The behavior of this compound in these transformations provides data points that help to refine our understanding of the factors influencing the reactivity and selectivity of α-haloketones, such as steric hindrance from the adjacent isobutyl group and the electronic effects of the carbonyl group.

Development of New Synthetic Methodologies Leveraging this compound

Currently, there is limited specific research focused on developing new synthetic methodologies that uniquely leverage this compound. However, the existing synthesis of flavor compounds from this intermediate could serve as a basis for the development of more efficient or stereoselective processes. For example, future research could explore the asymmetric synthesis of the chiral center at the third carbon, leading to enantiomerically pure hydroxyketone flavor compounds with potentially distinct sensory properties.

Furthermore, the reactivity of this compound could be exploited in the development of novel tandem or one-pot reactions, where the initial reaction at the α-carbon is followed by a subsequent transformation at the carbonyl group, or vice versa. Such methodologies would be of interest in increasing the efficiency of complex molecule synthesis.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The primary academic contribution to the understanding of 3-Chloro-5-methylhexan-2-one is the development of a selective and efficient synthetic route from 5-methyl-2-hexanone (B1664664). google.com This synthesis has paved the way for its use as an intermediate, particularly in the flavor and fragrance industry. The exploration of its reactivity, especially in nucleophilic substitution reactions, has further solidified its position as a useful synthetic tool.

Emerging Research Directions and Unexplored Reactivity

Future research could focus on the stereoselective synthesis of this compound. The development of catalytic asymmetric chlorination methods would provide access to enantiomerically pure forms of the compound, which could be valuable for the synthesis of chiral target molecules and for studying the stereochemical aspects of its reactions. Further exploration of its reactivity with a wider range of nucleophiles could lead to the discovery of novel synthetic transformations and the creation of new molecular scaffolds.

Methodological Advancements in Characterization and Computational Studies

Advancements in spectroscopic techniques and computational chemistry could provide a more detailed understanding of the structure, conformation, and electronic properties of this compound. up.ac.za Detailed NMR and mass spectrometry studies would provide definitive characterization. Computational modeling could be employed to study the reaction mechanisms of its various transformations in greater detail, including the elucidation of transition state geometries and activation energies for its reactions.

Q & A

Q. How can mechanistic studies elucidate the degradation pathways of this compound under environmental conditions?

  • Methodology : Conduct accelerated stability tests (e.g., exposure to UV light, varying pH). Analyze degradation products via LC-QTOF-MS. Use isotopic labeling (e.g., ¹³C at the carbonyl group) to trace reaction pathways. Model hydrolysis kinetics using Eyring plots. Collaborate with environmental chemists to assess ecotoxicity of byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.